molecular formula C13H6F4N2O B2435484 6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile CAS No. 366022-33-5

6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile

Cat. No.: B2435484
CAS No.: 366022-33-5
M. Wt: 282.198
InChI Key: JGPWZOMOEKOIMO-UHFFFAOYSA-N
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Description

This compound is a type of organic compound known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the chemo- and regioselective defluorinative annulation of (trifluoromethyl)alkenes with pyrazolones gives rise to various useful 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles . This reaction distinguishes the different nucleophilic sites of pyrazolones and features mild conditions, a broad substrate scope, and gram-scalability .


Molecular Structure Analysis

Detailed structural and computational studies of similar compounds, such as 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, have been reported . The structure is stabilized by the intramolecular N–H···N hydrogen bonds, C–H···F interactions, π···π interactions, and C–F···F–C interactions .


Chemical Reactions Analysis

The reactivity of electrochemically generated trifluoromethyl radicals with aryl alkynes in the presence of water has been studied . The radicals are readily generated by anodic oxidation of sodium triflinate, an inexpensive and readily available CF3 source, with concomitant reduction of water .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid has a molecular weight of 250.19 and a density of 1.203 g/mL at 25 °C .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have been studied. For instance, the chemo- and regioselective defluorinative annulation of (trifluoromethyl)alkenes with pyrazolones is reported to proceed via a chemo- and regioselective SN2’/SNV pathway .

Safety and Hazards

Safety data sheets for similar compounds indicate that they may pose hazards such as being flammable, causing skin and eye irritation, and potentially causing respiratory issues . Always handle such compounds with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

The future directions for this compound could involve further exploration of its potential applications. For instance, a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives have shown broad-spectrum antiproliferative activity . This suggests that similar compounds could potentially be developed as novel anticancer agents .

Properties

IUPAC Name

6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2O/c14-8-3-1-7(2-4-8)11-5-10(13(15,16)17)9(6-18)12(20)19-11/h1-5H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPWZOMOEKOIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366022-33-5
Record name 6-(4-FLUOROPHENYL)-2-OXO-4-(TRIFLUOROMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
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6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
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6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
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6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Reactant of Route 5
6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Reactant of Route 6
6-(4-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile

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